N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as BCTA, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic applications. BCTA is a small molecule that belongs to the class of tetrazole-containing compounds. It has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the activity of the receptor, leading to enhanced inhibitory neurotransmission. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of the neurotransmitter GABA in the brain, leading to enhanced inhibitory neurotransmission. Additionally, this compound has been shown to decrease the activity of COX-2, leading to a decrease in the production of inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Moreover, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and cancer need to be further explored. Finally, the development of more water-soluble derivatives of this compound could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has a unique mechanism of action and has been shown to have anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This compound has low toxicity, making it a safe compound for use in lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c22-15(17-14-9-11-6-7-12(14)8-11)10-23-16-18-19-20-21(16)13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYWBKDAACHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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